molecular formula C10H13BrN2O3S B1395862 N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide CAS No. 1275351-06-8

N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide

Cat. No.: B1395862
CAS No.: 1275351-06-8
M. Wt: 321.19 g/mol
InChI Key: DUHUSKXYADFWAD-UHFFFAOYSA-N
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Description

N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminobenzenesulfonamide and 2-bromobutyryl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-aminobenzenesulfonamide is dissolved in an appropriate solvent, such as dichloromethane, and cooled to 0°C. 2-bromobutyryl chloride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the butanamide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted butanamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides.

    Hydrolysis: Formation of 4-aminobenzenesulfonamide and butanoic acid.

Scientific Research Applications

N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It serves as a probe to study enzyme interactions and inhibition mechanisms.

    Materials Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Aminosulfonyl)phenyl]-2-mercaptobenzamide
  • N-[4-(Aminosulfonyl)phenyl]-2-methylpropanamide
  • N-[4-(Aminosulfonyl)phenyl]-5-oxo-2-pyrrolidinecarboxamide

Uniqueness

N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide is unique due to the presence of the bromine atom, which allows for further functionalization through nucleophilic substitution reactions

Properties

IUPAC Name

2-bromo-N-(4-sulfamoylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S/c1-2-9(11)10(14)13-7-3-5-8(6-4-7)17(12,15)16/h3-6,9H,2H2,1H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHUSKXYADFWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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